molecular formula C10H9F6N B3032447 3,5-Bis(trifluoromethyl)-benzeneethanamine CAS No. 181772-08-7

3,5-Bis(trifluoromethyl)-benzeneethanamine

Cat. No. B3032447
CAS RN: 181772-08-7
M. Wt: 257.18 g/mol
InChI Key: QJNMFINEIFVNMK-UHFFFAOYSA-N
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Description

“3,5-Bis(trifluoromethyl)benzeneethanamine” is also known as "3,5-Bis(trifluoromethyl)aniline" . It is a compound with the linear formula (CF3)2C6H3NH2 . It has a molecular weight of 229.12 . This compound is used in the synthesis of various derivatives .


Synthesis Analysis

The synthesis of “3,5-Bis(trifluoromethyl)benzeneethanamine” and its derivatives has been reported in several studies . For instance, it was used in the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine . Another study reported its use in the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives .


Molecular Structure Analysis

The molecular structure of “3,5-Bis(trifluoromethyl)benzeneethanamine” can be represented by the SMILES string Nc1cc(cc(c1)C(F)(F)F)C(F)(F)F . The InChI key for this compound is CDIDGWDGQGVCIB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “3,5-Bis(trifluoromethyl)benzeneethanamine” have been studied in the context of its use as a building block for the synthesis of various derivatives . For example, it was used in the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine and 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives .


Physical And Chemical Properties Analysis

“3,5-Bis(trifluoromethyl)benzeneethanamine” is a liquid at room temperature . It has a refractive index of n20/D 1.434 (lit.) and a density of 1.467 g/mL at 25 °C (lit.) . It boils at 85 °C/15 mmHg (lit.) .

Scientific Research Applications

Antimicrobial Agents

The trifluoromethyl group plays a crucial role in drug discovery. Researchers have synthesized 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as potent growth inhibitors of drug-resistant bacteria . These compounds exhibit remarkable antimicrobial activity against planktonic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. Some lead compounds are bactericidal and effective against MRSA persisters. Notably, compounds 11, 28, and 29 also combat S. aureus biofilms .

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif is widely used in H-bond catalysts. Its presence promotes organic transformations, making it valuable in synthetic chemistry .

Chemical Derivatization

3,5-Bis(trifluoromethyl)phenyl isocyanate: finds application in the chemical derivatization of amino-functionalized model surfaces. Additionally, it reacts exothermically with 4-pyrrolidinopyridine to form arylaminothiocarbonylpyridinium zwitterionic salts .

Counterion Stabilization

1,3-Bis(trifluoromethyl)-5-bromobenzene: is employed to prepare the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion. This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .

Building Blocks in Synthesis

A monosubstituted benzene-1,2-diamine derived from 3,5-bis(trifluoromethyl)benzylamine serves as a building block. It can be used to synthesize various compounds, including triarylamines .

Safety and Hazards

“3,5-Bis(trifluoromethyl)benzeneethanamine” is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . Therefore, it is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for “3,5-Bis(trifluoromethyl)benzeneethanamine” and its derivatives could involve further exploration of their potential applications. For instance, one study reported the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives as potent growth inhibitors of drug-resistant bacteria . This suggests potential applications in the development of new antimicrobial agents .

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h3-5H,1-2,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNMFINEIFVNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591882
Record name 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181772-08-7
Record name 2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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